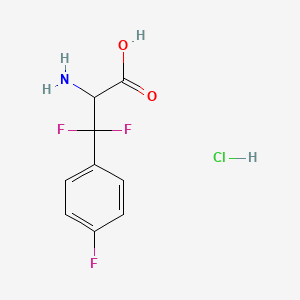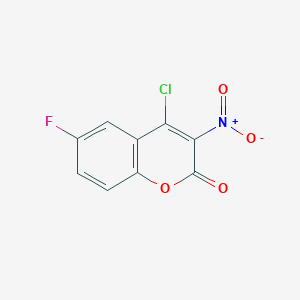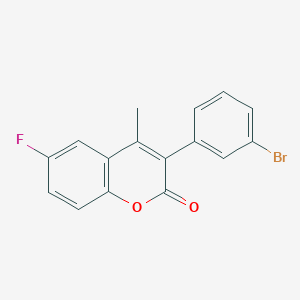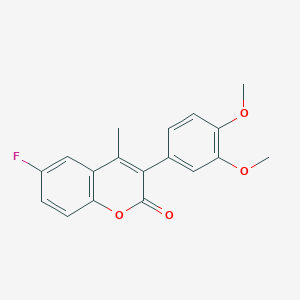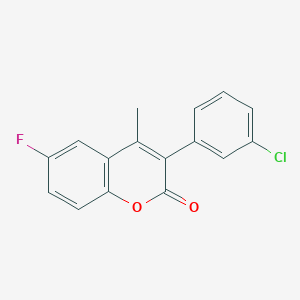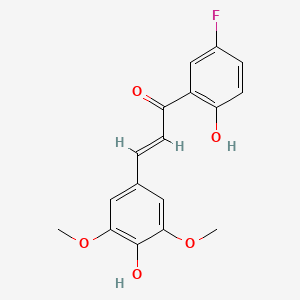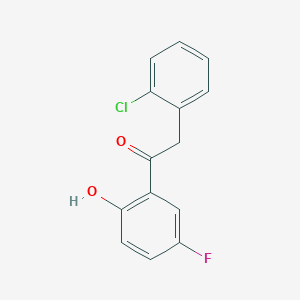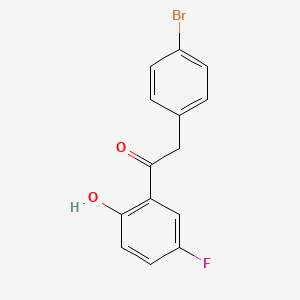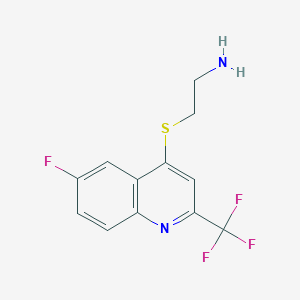
4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline
説明
“4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 175203-50-6 . It has a molecular weight of 272.29 and its molecular formula is C12H11F3N2S .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline”, involves several methods. One common method is the Friedländer Synthesis . Other methods involve iron-catalyzed cross-coupling reactions with alkyl Grignard reagents , copper catalysis and activation by lithium fluoride or magnesium chloride , and oxidative dehydrogenation of tetrahydroquinolines .Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline” consists of a quinoline ring with a trifluoromethyl group at the 2-position, a fluoro group at the 6-position, and an aminoethylthio group at the 4-position .Physical And Chemical Properties Analysis
“4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline” is a solid at ambient temperature . It has a boiling point of 97-99°C .科学的研究の応用
Synthesis and Antimicrobial Screening
- A study explored the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines and their derivatives, highlighting the synthetic applicability through Sonogashira coupling reaction for obtaining quinolines with potential antimicrobial activity (Bonacorso et al., 2018).
Cytotoxic Activity and Molecular Docking Studies
- Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showed their synthesis using microwave irradiated and conventional heating methods. The compounds were tested for cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity in some cases (Bhatt et al., 2015).
Pharmacological Activities
- A study synthesized a series of 2-[4-cyano-(3-trifluoromethyl)phenyl amino)]-4-(4-quinoline/coumarin-4-yloxy)-6-(fluoropiperazinyl)-s-triazines, exploring their antimicrobial and antimycobacterial activities against various pathogens (Patel et al., 2011).
Biomolecular Binding Properties
- Another study reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. These compounds showed strong interactions with ct-DNA, potentially due to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).
Synthesis for Intramolecular Friedel–Crafts Reaction
- Research on the synthesis of 4-amino-2-(trifluoromethyl)quinolines using the intramolecular Friedel–Crafts reaction was conducted. The study highlights a simple protocol providing a variety of 4-amino-2-(trifluoromethyl)quinolines (Rahmani & Darehkordi, 2018).
Amylolytic Agents
- A study focused on the synthesis of novel fluorine-bearing quinoline-4-carboxylic acids as potential amylolytic agents against Aspergillus fungi (Makki et al., 2012).
Functionalization and Electrophilic Reactions
- Research explored regiochemical exhaustive functionalization reactions on multiply halogenated quinolines, using trimethylsilyl entities and iodine atoms as auxiliary substituents (Marull & Schlosser, 2004).
Nanostructures for Zinc Ion Detection
- Novel magnetic nanostructures based on 4-amino-2-methyl-8-(trifluoromethyl)quinoline were developed for sensitive detection of zinc ions in aqueous solutions. These nanostructures showed high sensitivity and selectivity, remaining constant over a wide range of pH values and being reversible upon treatment with EDTA (Pourfallah & Lou, 2018).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
特性
IUPAC Name |
2-[6-fluoro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2S/c13-7-1-2-9-8(5-7)10(19-4-3-17)6-11(18-9)12(14,15)16/h1-2,5-6H,3-4,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAIOZAFRUBLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)SCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine](/img/structure/B3042182.png)
